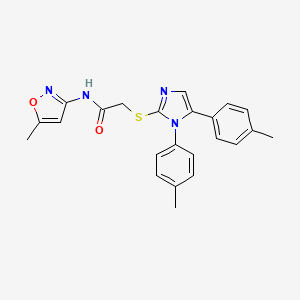
N-cyclopentyloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyloxolane-3-carboxamide is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Méthodes De Préparation
The synthesis of N-cyclopentyloxolane-3-carboxamide typically involves amidation reactions. Amidation can be achieved through several methods, including catalytic amidation of carboxylic acids, non-catalytic amidation, and transamidation . The activation of carboxylic acid is often a principal focus due to its availability, low cost, and facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
Analyse Des Réactions Chimiques
N-cyclopentyloxolane-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the increase in the oxidation state of the compound.
Reduction: This reaction involves the decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-cyclopentyloxolane-3-carboxamide has various scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and lactams.
Industry: It is used in the production of various bioactive products.
Mécanisme D'action
The mechanism by which N-cyclopentyloxolane-3-carboxamide exerts its effects involves the formation of amide bonds. The carboxamide group can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, including anticancer, antifungal, and antibacterial activities .
Comparaison Avec Des Composés Similaires
N-cyclopentyloxolane-3-carboxamide can be compared with other carboxamide compounds, such as:
Indole 2 and 3-carboxamides: These compounds have unique inhibitory properties due to the presence of the carboxamide moiety, which forms hydrogen bonds with various enzymes and proteins.
8-Methoxycoumarin-3-carboxamides: These compounds have potent anticancer activity against liver cancer by targeting caspase-3/7 and β-tubulin polymerization.
Coumarin-3-carboxamide derivatives: These compounds have shown potential to inhibit the growth of cancer cells.
This compound is unique due to its specific structure and the types of reactions it undergoes, making it valuable in various scientific research applications.
Propriétés
IUPAC Name |
N-cyclopentyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(8-5-6-13-7-8)11-9-3-1-2-4-9/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFVXALUWUQSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)
![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2770046.png)



![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2770053.png)


![N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2770060.png)
